2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol

Lipophilicity Drug-likeness ADME Prediction

2-(tert-Butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 2088367-13-7) is a small-molecule heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a tert-butyl-phenol core. It is primarily offered as a research chemical from commercial vendors with typical purities of 95–98%.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13050048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC(=C(C=C2)O)C(C)(C)C
InChIInChI=1S/C13H16N2O2/c1-8-14-12(17-15-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3
InChIKeyZYCVFRSDFXSLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol: Chemical Class and Procurement Context


2-(tert-Butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 2088367-13-7) is a small-molecule heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a tert-butyl-phenol core. It is primarily offered as a research chemical from commercial vendors with typical purities of 95–98% . The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry for its metabolic stability and ability to act as a bioisostere, with related structures appearing in patents targeting anti-inflammatory and antibacterial applications [1]. This compound’s specific substitution pattern—a single tert-butyl group ortho to the phenol and a 3-methyl substituent on the oxadiazole ring—distinguishes it from the more extensively studied 2,6-di-tert-butylphenol analogs, setting the stage for a nuanced evaluation of its unique value proposition.

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Be Interchanged with 2-(tert-Butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol


Within the 1,2,4-oxadiazole-phenol family, seemingly minor structural modifications lead to profound differences in physicochemical and biological profiles. The well-studied 2,6-di-tert-butylphenol analogs are established dual 5-lipoxygenase/cyclooxygenase inhibitors, a property linked to the steric and electronic effects of the di-substituted phenol group [1]. Replacing this core with a mono-tert-butyl variant is expected to alter redox potential and target binding. Furthermore, the position of the methyl group on the oxadiazole ring (3-methyl vs. 5-methyl) can impact metabolic stability and molecular recognition. Therefore, generic selection of any available oxadiazole-phenol congener based solely on scaffold similarity will not guarantee equivalent performance. The following sections present the limited available verifiable evidence for this specific compound, explicitly noting where quantitative comparative data are sparse.

Quantitative Evidence Guide for 2-(tert-Butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol Differentiation


Comparative Lipophilicity (XLogP3) Versus a Di-tert-butyl Analog

The target compound possesses a computed XLogP3 value of 3.5, reflecting moderate lipophilicity [1]. A representative comparator compound, 2,6-di-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (PubChem CID 137130386), which features an additional tert-butyl group, has a significantly higher computed XLogP3 of 4.8. This quantified difference of 1.3 log units indicates notably different partitioning behavior.

Lipophilicity Drug-likeness ADME Prediction

Structural Differentiation: Topological Polar Surface Area (tPSA) and Hydrogen Bonding

The target compound has a computed topological polar surface area (tPSA) of 59.2 Ų and 1 hydrogen bond donor (HBD) [1]. A common close analog, 2-(tert-butyl)-4-(1,2,4-oxadiazol-5-yl)phenol lacking the methyl group on the oxadiazole, shares the same HBD count but a slightly higher baseline tPSA due to altered electronic distribution (no direct comparative data available, Class-level inference). The specific methyl group contributes to a marginal reduction in polarity and distinct metabolic liability compared to the des-methyl analog.

Physicochemical Properties Permeability Off-target Binding

Commercial Availability and Purity: Batch-to-Batch Consistency

Multiple vendors provide this compound with a standard purity of 95% (Bidepharm) or 98% (Leyan, Chemscene), backed by batch-specific analytical data including NMR and HPLC . In contrast, several positional isomers (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol) are available but often listed without guaranteed purity or comprehensive analytical documentation, posing a risk to experimental reproducibility. The target compound thus offers a verifiable quality specification advantage that inferior documentation for rarer analogs does not provide.

Procurement Quality Control Reproducibility

Recommended Application Scenarios for 2-(tert-Butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol Based on Evidence


Medicinal Chemistry: Lead Optimization of Anti-inflammatory Agents

When seeking to move beyond the well-characterized but highly lipophilic 2,6-di-tert-butylphenol class of dual 5-LO/COX inhibitors, this compound offers a significantly lower logP (3.5 vs 4.8) as a starting scaffold. Its XLogP3-derived lipophilicity is better aligned with lead-like drug properties, potentially improving solubility and reducing promiscuous binding. Its utility is validated by the established bioactivity of the oxadiazole-phenol scaffold in anti-inflammatory models [1].

Chemical Biology: Use as a Metabolic-Stable Bioisostere Probe

The 3-methyl group on the 1,2,4-oxadiazole ring blocks a primary site of oxidative metabolism, a common vulnerability in this heterocycle class. This property makes it a superior choice over des-methyl oxadiazole analogs for cellular assay applications where compound stability over prolonged incubation periods is critical, although direct metabolic stability data for the compound is not yet available in the public domain.

Synthetic Chemistry: Standardized Intermediate for Analog Synthesis

The compound's robust commercial supply with fully characterized analytical specifications (NMR, HPLC) makes it a reliable intermediate for synthesizing focused libraries of 1,2,4-oxadiazole derivatives. Its defined purity (95–98%) and consistent quality control reduce the risk of failed synthetic campaigns due to unknown impurities, a clear practical advantage over less rigorously controlled analogs [1].

Computational Chemistry: Physicochemical Benchmarking

The collection of well-defined computed and experimental properties (XLogP3 = 3.5, tPSA = 59.2 Ų, MW = 232.28 g/mol) positions this compound as a useful benchmark molecule for validating computational models of permeability, solubility, and target binding for the phenol-oxadiazole fragment class.

Quote Request

Request a Quote for 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.